molecular formula C9H10O3S B1325795 4-(3-Methyl-2-thienyl)-4-oxobutyric acid CAS No. 39712-64-6

4-(3-Methyl-2-thienyl)-4-oxobutyric acid

Cat. No.: B1325795
CAS No.: 39712-64-6
M. Wt: 198.24 g/mol
InChI Key: LARYRVRPSBOGGZ-UHFFFAOYSA-N
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Description

4-(3-Methyl-2-thienyl)-4-oxobutyric acid is an organic compound that features a thienyl group attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid typically involves the reaction of 3-methyl-2-thiophene with butyric acid derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the thienyl compound in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-2-thienyl)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thienyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methyl-2-thienyl)-4-oxobutyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-2-thienyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts .

Properties

IUPAC Name

4-(3-methylthiophen-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-6-4-5-13-9(6)7(10)2-3-8(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARYRVRPSBOGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645489
Record name 4-(3-Methylthiophen-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39712-64-6
Record name 4-(3-Methylthiophen-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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